molecular formula C7H10F3NO2 B12936704 Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate

Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate

Cat. No.: B12936704
M. Wt: 197.15 g/mol
InChI Key: PKIKQIJAGVYORC-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group and the esterification of the carboxylate group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the condensation of a suitable amine with a carboxylic acid derivative, followed by cyclization, can yield the desired pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The pyrrolidine ring provides structural stability and contributes to the compound’s overall bioactivity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and trifluoromethyl-substituted molecules. Examples include:

Uniqueness

Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate is unique due to the combination of the trifluoromethyl group and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other compounds may not be as effective .

Biological Activity

Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₄F₃NO₂ and a molecular weight of 273.25 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity. The presence of the pyrrolidine ring contributes to its stereochemical properties, potentially influencing its interaction with biological targets.

Pharmacological Activities

1. Antidepressant Potential
Research indicates that this compound may exhibit antidepressant-like effects. Its structural similarity to known antidepressants suggests it could inhibit serotonin reuptake, thereby influencing neurotransmitter levels associated with mood regulation.

2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Initial studies suggest that it may interact with various cellular pathways involved in cancer progression, although further research is required to elucidate its specific mechanisms of action .

3. Interaction with Biological Targets
The trifluoromethyl substitution is known to enhance binding affinities with biological targets. Studies have shown that compounds containing this group often exhibit improved potency in inhibiting specific enzymes or receptors compared to their non-fluorinated counterparts . For instance, the inclusion of a trifluoromethyl group in similar structures has been associated with increased inhibition of serotonin uptake by six-fold compared to non-fluorinated analogs .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals insights into how structural modifications can influence biological activity:

Compound NameStructureUnique Features
Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylateC₁₃H₁₄FNO₂Lacks trifluoromethyl group; less lipophilic
Methyl 4-(phenyl)pyrrolidine-3-carboxylateC₁₃H₁₅NO₂No fluorine substitution; different pharmacological profile
Trifluoromethyl pyrrolidine derivativesVariesDifferent substituents; varying biological activities

The presence of the trifluoromethyl group significantly impacts the physicochemical properties and biological activity of these compounds, making this compound a promising candidate for further development in drug discovery.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antidepressant Activity : A study demonstrated that compounds similar to this compound exhibited significant antidepressant-like effects in animal models, suggesting a mechanism involving serotonin receptor modulation.
  • Anticancer Mechanisms : Research focusing on its anticancer properties revealed that it could inhibit cell proliferation in various cancer cell lines, although specific pathways remain to be fully characterized .

Properties

Molecular Formula

C7H10F3NO2

Molecular Weight

197.15 g/mol

IUPAC Name

methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C7H10F3NO2/c1-13-6(12)4-2-11-3-5(4)7(8,9)10/h4-5,11H,2-3H2,1H3

InChI Key

PKIKQIJAGVYORC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1C(F)(F)F

Origin of Product

United States

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